Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Overview
Description
Methyl 5-bromo-3-nitrothiophene-2-carboxylate is an organic compound with the molecular formula C6H4BrNO4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-nitrothiophene-2-carboxylate can be synthesized through a multi-step process involving bromination, nitration, and esterification reactions. The typical synthetic route involves the following steps:
Bromination: Thiophene is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to yield 2-bromothiophene.
Nitration: The brominated thiophene undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 5-bromo-3-nitrothiophene.
Esterification: The nitro compound is then esterified with methanol in the presence of a catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in methanol at 65°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products
Reduction: Methyl 5-amino-3-nitrothiophene-2-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Oxidation: Methyl 5-bromo-3-nitrothiophene-2-sulfoxide or sulfone.
Scientific Research Applications
Methyl 5-bromo-3-nitrothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and conductive polymers for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-nitrothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The nitro and bromo substituents can enhance its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-4-nitrothiophene-2-carboxylate
- Methyl 5-chloro-3-nitrothiophene-2-carboxylate
- Methyl 5-bromo-3-amino-thiophene-2-carboxylate
Uniqueness
Methyl 5-bromo-3-nitrothiophene-2-carboxylate is unique due to the presence of both bromo and nitro groups on the thiophene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4S/c1-12-6(9)5-3(8(10)11)2-4(7)13-5/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICPTWQVTNENRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727334 | |
Record name | Methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-45-9 | |
Record name | Methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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